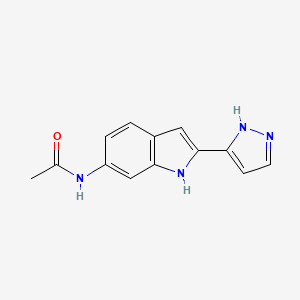

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide

CAS No.: 827318-22-9

Cat. No.: VC15932060

Molecular Formula: C13H12N4O

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827318-22-9 |

|---|---|

| Molecular Formula | C13H12N4O |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide |

| Standard InChI | InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-9-6-13(16-12(9)7-10)11-4-5-14-17-11/h2-7,16H,1H3,(H,14,17)(H,15,18) |

| Standard InChI Key | NMEBPQDGIXBYEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |

Introduction

Chemical Identity and Structural Characteristics

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide (CAS No. 827318-22-9) belongs to the class of indole-pyrazole hybrids. Its IUPAC name, N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide, reflects a 6-substituted indole core with a pyrazole ring at the 2-position and an acetamide group at the 6-position. Key structural features include:

-

Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.

-

Pyrazole substituent: A five-membered heterocycle with two adjacent nitrogen atoms at the 2-position of the indole.

-

Acetamide linker: A carbonyl group connecting the indole’s 6-position to a methylamine group.

The compound’s planar structure and hydrogen-bonding capacity (via NH and carbonyl groups) enhance its potential for intermolecular interactions with biological targets.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | N-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]acetamide |

| CAS Number | 827318-22-9 |

| Solubility | Moderate in polar solvents |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide involves multi-step organic reactions:

-

Indole Functionalization: Starting with indole derivatives, formylation or acetylation introduces reactive sites. For example, ethyl 2-(3-formyl-1H-indol-1-yl)acetate serves as a precursor for Knoevenagel condensations .

-

Pyrazole Incorporation: Cyclocondensation of hydrazines with diketones or alkynes introduces the pyrazole ring. In one approach, 2-cyanoacetic acid hydrazide reacts with formylated indoles under acidic conditions .

-

Acetamide Formation: Coupling reactions using 1,1-carbonyldiimidazole (CDI) link the indole-pyrazole intermediate to acetic acid derivatives .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formylation | Acetic anhydride, cyanoacetate | 75% | |

| Cyclization | Hydrazine hydrate, ethanol, Δ | 68% | |

| Acetamidation | CDI, DMF, rt | 53% |

Purification and Optimization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Industrial-scale production may utilize continuous flow reactors to enhance reproducibility and reduce reaction times.

Pharmacological Properties

α-Amylase Inhibition

N-(2-(1H-Pyrazol-3-yl)-1H-indol-6-yl)acetamide demonstrates moderate α-amylase inhibitory activity, with IC values ranging from 1.09 to 2.84 μM in vitro . This suggests potential as an antihyperglycemic agent, though it is less potent than acarbose (IC = 0.92 μM) . Molecular docking studies propose that the indole and pyrazole rings interact with the enzyme’s active site, disrupting substrate binding .

Antioxidant Activity

The compound exhibits radical scavenging activity against DPPH and ABTS radicals, with IC values of 0.35–2.75 μM . The electron-rich indole moiety likely donates hydrogen atoms to neutralize free radicals, while the pyrazole stabilizes the resulting aryl radical .

Analytical Characterization

Spectroscopic Methods

-

H NMR: Peaks at δ 2.16 (s, NH), δ 5.16 (s, CH-N), and δ 8.45 (s, indole H-2) confirm acetamide and pyrazole substituents .

-

IR Spectroscopy: Bands at 3265 cm (N-H stretch) and 1705 cm (C=O stretch) validate functional groups.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 240.26 [M+H].

Structural Analogs and Comparative Analysis

Table 3: Bioactivity of Indole-Pyrazole Analogs

Analog modifications, such as thiadiazole incorporation, enhance potency but reduce solubility . The parent compound’s balance of activity and synthetic accessibility positions it as a lead for further optimization.

Challenges and Future Directions

Synthesis Optimization

Current yields (53–75%) necessitate catalyst screening (e.g., Pd/C for hydrogenation) or microwave-assisted reactions to improve efficiency .

In Vivo Studies

No pharmacokinetic or toxicity data exist. Future work should assess oral bioavailability, half-life, and organ-specific toxicity in rodent models.

Mechanism of Action

Proteomic and transcriptomic analyses are needed to identify off-target effects and clarify apoptosis-related pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume